molecular formula C14H13ClN2O B6416237 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine CAS No. 937273-29-5

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine

Cat. No. B6416237
CAS RN: 937273-29-5
M. Wt: 260.72 g/mol
InChI Key: SFLXQVPCWIHCJQ-UHFFFAOYSA-N
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Description

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine, also known as 4-AMPPC, is an organic compound belonging to the family of pyrimidines. It is an important chemical intermediate used in the synthesis of various drugs and other compounds. The synthesis of 4-AMPPC has been studied for decades, and it has been used in a variety of applications, including scientific research, drug design and synthesis, and other industrial applications.

Scientific Research Applications

Antiviral Activity

  • 2,4-Diamino-6-hydroxypyrimidines with various substitutions, including allyl groups, showed marked inhibition of retrovirus replication in cell culture. These compounds, however, exhibited poor activity against DNA viruses like herpes simplex virus and cytomegalovirus (Hocková et al., 2003).

Nonlinear Optical Properties

  • Phenyl pyrimidine derivatives, including those with chloro and methyl substitutions, have been studied for their nonlinear optical (NLO) properties, showing potential applications in medicine and NLO fields (Hussain et al., 2020).

Anti-Inflammatory and Analgesic Properties

  • Novel pyrimidine derivatives have been synthesized and found to have anti-inflammatory and analgesic activities, highlighting the importance of substituent nature in these activities (Muralidharan, James Raja & Deepti, 2019).

Antimicrobial Activity

  • Various pyrimidine derivatives have demonstrated antimicrobial activity against different bacteria and fungi. The cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of substituents attached to phenyl rings are influential in this activity (Cieplik et al., 2008).

Synthetic Applications

  • Chloropyrimidine derivatives, including those with alkyl and aryl substitutions, have been used as active reagents in various synthetic applications like the preparation of carbodiimides and isothiocyanates (Kondo et al., 1981).

Liquid Crystal Properties

  • Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including those with methyl and methoxy groups, show liquid crystal properties. The methyl and methoxy derivatives are nematic liquid crystals, whereas the hydroxy derivatives are smectic (Mikhaleva, 2003).

properties

IUPAC Name

2-chloro-4-[3-(prop-2-enoxymethyl)phenyl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-2-8-18-10-11-4-3-5-12(9-11)13-6-7-16-14(15)17-13/h2-7,9H,1,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLXQVPCWIHCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC(=CC=C1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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